3-[(2-Bromophenyl)sulfanyl]propanoic acid
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Overview
Description
3-[(2-Bromophenyl)sulfanyl]propanoic acid is a chemical compound with the CAS Number: 926200-07-9 . It has a molecular weight of 261.14 . It is primarily used in the field of medicinal chemistry. It is a nonsteroidal anti-inflammatory drug (NSAID) derivative that contains a thiol (sulfhydryl) group, which is known to exhibit potent antioxidant activity.
Molecular Structure Analysis
The molecular structure of 3-[(2-Bromophenyl)sulfanyl]propanoic acid can be represented by the InChI Code: 1S/C9H9BrO2S/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) .Physical And Chemical Properties Analysis
3-[(2-Bromophenyl)sulfanyl]propanoic acid is a powder . The storage temperature is room temperature .Scientific Research Applications
Structural and Molecular Analysis
Single-Crystal X-Ray Analysis : The compound has been studied for its structural composition, with single-crystal X-ray analysis providing unambiguous structure determination. This is vital in understanding the molecular makeup and potential applications of the compound (Kumarasinghe, Hruby, & Nichol, 2009).
Evaluation of Intermolecular Interactions : The study of intermolecular interactions in derivatives of this compound, such as bromophenol derivatives, plays a crucial role in determining supramolecular motifs and crystal diversity. This is important in material science and crystallography (Jacob, Piedade, Robalo, & Duarte, 2011).
Catalysis and Chemical Synthesis
Use as a Catalyst : The compound has applications in catalyzing various chemical reactions. For instance, it has been used as a recyclable catalyst in the synthesis of bis(pyrazolones) and for the formylation and acetylation of alcohols under heterogeneous conditions (Tayebi, Baghernejad, Saberi, & Niknam, 2011), (Niknam & Saberi, 2009).
Synthesis of Bioactive Compounds : Its derivatives have been utilized in synthesizing novel bioactive compounds, such as thiazolidin-4-ones and thiazan-4-one, which are important in medicinal chemistry (Rahman, Mukhtar, Ansari, & Lemiére, 2005).
Solid Phase Peptide Synthesis
- Use in Solid Phase Peptide Synthesis : A derivative of the compound, 3-(4-hydroxymethylphenylsulfanyl)propanoic acid, has been developed as a safety catch linker in solid phase peptide synthesis. This has implications in peptide drug development and synthesis (Erlandsson & Undén, 2006).
Safety and Hazards
properties
IUPAC Name |
3-(2-bromophenyl)sulfanylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2S/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJCSORIDXSAJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SCCC(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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